molecular formula C21H22N2O2 B8416383 9-(((3-Methoxyphenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-27-5

9-(((3-Methoxyphenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8416383
M. Wt: 334.4 g/mol
InChI Key: DKUJACOBAKIJQF-UHFFFAOYSA-N
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Patent
US04754050

Procedure details

3,4-Dihydro-9-(3-methoxybenzylamino)acridin-1(2H)-one (4.0 g) was dissolved in 75 ml of dry THF, the solution was chilled with ice-water, and 1M lithium aluminum hydride (6.5 ml) was added dropwise through a syringe. After 30 minutes TLC showed that the reaction was complete, so the reaction was quenched by the successive addition of 0.4 ml of water, 0.4 ml of 15% sodium hydroxide, and 1.2 ml of water. The inorganic salts were filtered off and the organic phase was evaporated to an oil. Trituration with ether gave a solid that was filtered off and then recrystallized from ether-pentane to give 2.2 g of analytically pure product, mp 123°-125° C.
Name
3,4-Dihydro-9-(3-methoxybenzylamino)acridin-1(2H)-one
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:23]=[CH:24][CH:25]=1)[CH2:6][NH:7][C:8]1[C:9]2[C:14]([N:15]=[C:16]3[C:21]=1[C:20](=[O:22])[CH2:19][CH2:18][CH2:17]3)=[CH:13][CH:12]=[CH:11][CH:10]=2.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:23]=[CH:24][CH:25]=1)[CH2:6][NH:7][C:8]1[C:9]2[C:14]([N:15]=[C:16]3[C:21]=1[CH:20]([OH:22])[CH2:19][CH2:18][CH2:17]3)=[CH:13][CH:12]=[CH:11][CH:10]=2 |f:1.2.3.4.5.6|

Inputs

Step One
Name
3,4-Dihydro-9-(3-methoxybenzylamino)acridin-1(2H)-one
Quantity
4 g
Type
reactant
Smiles
COC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)=O)C=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise through a syringe
CUSTOM
Type
CUSTOM
Details
was quenched by the successive addition of 0.4 ml of water, 0.4 ml of 15% sodium hydroxide, and 1.2 ml of water
FILTRATION
Type
FILTRATION
Details
The inorganic salts were filtered off
CUSTOM
Type
CUSTOM
Details
the organic phase was evaporated to an oil
CUSTOM
Type
CUSTOM
Details
Trituration with ether gave a solid
FILTRATION
Type
FILTRATION
Details
that was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallized from ether-pentane
CUSTOM
Type
CUSTOM
Details
to give 2.2 g of analytically pure product, mp 123°-125° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(CNC=2C3=CC=CC=C3N=C3CCCC(C23)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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